NOC-5

Description

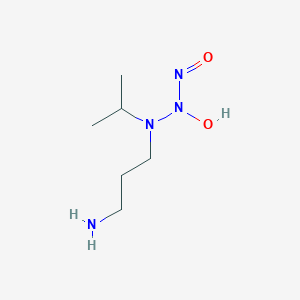

Structure

3D Structure

Properties

IUPAC Name |

[3-aminopropyl(propan-2-yl)amino]-hydroxyimino-oxidoazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N4O2/c1-6(2)9(5-3-4-7)10(12)8-11/h6,11H,3-5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIRIKBRVALRPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCN)[N+](=NO)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146724-82-5 | |

| Record name | 1-Hydroxy-2-oxo-3-(3-aminopropyl)-3-isopropyl-1-triazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146724825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Kinetics of Nitric Oxide Release from Isopropylamine Diazeniumdiolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylamine diazeniumdiolate (IPA/NO) is a valuable tool in the study of nitric oxide (NO) and nitroxyl (HNO) biology. As a member of the diazeniumdiolate (NONOate) class of compounds, IPA/NO spontaneously decomposes under physiological conditions to release these bioactive signaling molecules. Understanding the kinetics of this release is paramount for the accurate design and interpretation of experiments in fields ranging from cardiovascular research to drug development. This technical guide provides an in-depth overview of the core principles governing IPA/NO's nitric oxide release, detailed experimental protocols for its quantification, and a summary of the key signaling pathways it influences.

IPA/NO Decomposition and Nitric Oxide Release Kinetics

The decomposition of IPA/NO in aqueous solution is a pH- and temperature-dependent process. At physiological pH (7.4) and temperature (37°C), IPA/NO exhibits a short half-life of approximately 2 minutes. This rapid release profile makes it suitable for applications requiring a bolus delivery of NO and HNO.

The decomposition of IPA/NO follows two main pathways:

-

Major Pathway (HNO Release): The primary decomposition route at physiological pH yields nitroxyl (HNO) and isopropanol.

-

Minor Pathway (NO Release): A secondary pathway results in the release of nitric oxide (NO) and the parent compound, isopropylamine (IPA).

The relative contribution of each pathway is influenced by the specific conditions of the solution, including pH and the initial concentration of IPA/NO.

Comparative Kinetics of Common Diazeniumdiolates

To provide context for the unique properties of IPA/NO, the following table summarizes the half-lives and NO release stoichiometry of several commonly used diazeniumdiolates at physiological conditions (pH 7.4, 37°C).

| Diazeniumdiolate (NONOate) | Half-life (t½) | Moles of NO Released per Mole of Compound |

| IPA/NO | ~2 minutes | Variable (releases both NO and HNO) |

| DEA/NO | ~2 minutes | 1.5 |

| PAPA/NO | ~15 minutes | 2 |

| Spermine NONOate | ~39 minutes | 2 |

| DETA/NO | ~20 hours | 2 |

Experimental Protocols for Measuring Nitric Oxide Release

Accurate quantification of NO release from donor compounds like IPA/NO is critical for experimental reproducibility. The two most common methods are the Griess assay, which measures the stable end-products of NO oxidation, and chemiluminescence, which allows for the real-time detection of NO gas.

Griess Assay for Nitrite Quantification

The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable breakdown product, nitrite (NO₂⁻), in a two-step diazotization reaction.

Materials:

-

Griess Reagent:

-

Component A: N-(1-naphthyl)ethylenediamine dihydrochloride (0.1% w/v in deionized water)

-

Component B: Sulfanilic acid (1% w/v in 5% phosphoric acid)

-

-

Nitrite Standard Solution (e.g., 100 µM Sodium Nitrite)

-

96-well microplate reader

-

Experimental samples containing the NONOate

Protocol:

-

Standard Curve Preparation:

-

Prepare a series of nitrite standards (e.g., 1-100 µM) by diluting the stock Nitrite Standard Solution in the same buffer as your experimental samples.

-

-

Sample Preparation:

-

Incubate your NONOate solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).

-

At specified time points, collect aliquots of the supernatant.

-

-

Griess Reaction:

-

To 150 µL of each standard and experimental sample in a 96-well plate, add 20 µL of the Griess Reagent (prepared by mixing equal volumes of Component A and Component B immediately before use).

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

-

Measurement:

-

Measure the absorbance of the samples at 548 nm using a microplate reader.

-

-

Quantification:

-

Subtract the absorbance of a blank (buffer only) from all readings.

-

Generate a standard curve by plotting the absorbance of the nitrite standards against their known concentrations.

-

Determine the nitrite concentration in the experimental samples by interpolating their absorbance values on the standard curve.

-

Chemiluminescence for Real-Time Nitric Oxide Detection

Chemiluminescence offers a highly sensitive method for the direct, real-time measurement of NO gas as it is released from a solution. This technique relies on the reaction of NO with ozone (O₃) to produce an excited state of nitrogen dioxide (NO₂*), which then emits a photon as it returns to its ground state. The intensity of this light emission is directly proportional to the concentration of NO.

Materials:

-

Nitric Oxide Analyzer (NOA) with a chemiluminescence detector

-

Purge vessel system

-

Inert gas supply (e.g., nitrogen or argon)

-

Data acquisition software

Protocol:

-

System Setup:

-

Connect the purge vessel to the NOA and the inert gas supply.

-

Start the flow of the inert gas to continuously purge the reaction chamber and carry any evolved NO to the detector.

-

-

Baseline Establishment:

-

Add the experimental buffer to the purge vessel and allow the system to stabilize, establishing a steady baseline signal.

-

-

Sample Injection:

-

Inject a known concentration of the NONOate solution (e.g., IPA/NO) into the purge vessel through a septum.

-

-

Data Acquisition:

-

Record the chemiluminescence signal over time using the data acquisition software. The signal will increase as the NONOate decomposes and releases NO.

-

-

Quantification:

-

The concentration of NO at any given time can be determined by comparing the signal to a calibration curve generated using known concentrations of NO gas or a well-characterized NO donor standard. The total amount of NO released can be calculated by integrating the area under the curve.

-

Signaling Pathways of Nitric Oxide

Nitric oxide exerts its diverse physiological effects primarily through two key signaling pathways: the canonical NO-sGC-cGMP pathway and the post-translational modification of proteins via S-nitrosylation.

The NO-sGC-cGMP Signaling Pathway

This is the most well-characterized pathway for NO signaling.

Caption: The NO-sGC-cGMP signaling pathway.

In this pathway, NO diffuses across cell membranes and binds to the heme iron of soluble guanylate cyclase (sGC), activating the enzyme. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger, primarily by activating Protein Kinase G (PKG), which in turn phosphorylates various downstream target proteins, leading to a cellular response such as smooth muscle relaxation. The signal is terminated by the degradation of cGMP to GMP by phosphodiesterases (PDEs).

Protein S-Nitrosylation

S-nitrosylation is a reversible post-translational modification where a nitroso group is added to the thiol side chain of a cysteine residue in a protein. This modification can alter the protein's function, stability, or localization.

Caption: The process of protein S-nitrosylation.

This pathway involves the covalent attachment of a nitroso group from a nitric oxide source to the thiol group of a cysteine residue on a target protein. This modification results in the formation of an S-nitrosothiol, which can lead to a change in the protein's biological activity. The process is reversible, with denitrosylases, such as GSNO reductase, catalyzing the removal of the nitroso group, often utilizing cofactors like reduced glutathione (GSH).

Conclusion

IPA/NO is a potent and versatile tool for the controlled release of nitric oxide and nitroxyl. Its rapid decomposition kinetics make it particularly useful for studies requiring acute responses to these signaling molecules. By understanding the principles of its NO release, employing rigorous quantification methods, and considering the downstream signaling pathways, researchers can effectively harness the capabilities of IPA/NO to advance our understanding of NO and HNO biology and their therapeutic potential.

Stability in Aqueous Solutions: A Technical Guide to the Half-life of Isopropylamine (IPA) and Nitric Oxide (NO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and half-life of Isopropylamine (IPA) and Nitric Oxide (NO) in aqueous solutions. Understanding the kinetic profiles of these molecules is critical for research, development, and application in the pharmaceutical and biomedical fields. This document summarizes key quantitative data, details experimental protocols for stability assessment, and illustrates relevant biological pathways.

Nitric Oxide (NO)

Nitric Oxide is a pleiotropic signaling molecule with a very short half-life in biological systems, a characteristic that is central to its function as a localized paracrine and autocrine messenger. Its stability in aqueous solutions is highly dependent on the presence of oxygen and other reactive species.

Half-life of Nitric Oxide in Aqueous Solution

The half-life of NO is significantly influenced by its environment. In simple aqueous solutions, its decay is primarily due to autoxidation. However, in biological systems, the presence of molecules like hemoglobin drastically accelerates its consumption.

| Condition | Half-life (t½) | Notes |

| Saline Solution (PO₂ = 40 mmHg) | 445 seconds | In the absence of NO scavengers, the decay is relatively slow.[1] |

| In the presence of Hemoglobin | Seconds | NO binds avidly to hemoglobin, leading to rapid disappearance.[1] |

| Extravascular Tissue | 0.09 to >2 seconds | Dependent on local oxygen concentration. |

Experimental Protocols for Determining NO Half-life

The short half-life of NO necessitates sensitive and rapid detection methods. Two common approaches are the direct measurement using electrochemical sensors and the indirect measurement of its stable degradation products.

1. Direct Measurement using an Amperometric NO Sensor

This method allows for the real-time monitoring of NO concentration in an aqueous solution.

-

Principle: An amperometric NO sensor utilizes a platinum electrode coated with an NO-permeable membrane. NO diffuses across the membrane and is oxidized at the electrode surface, generating an electrical current that is proportional to the NO concentration.

-

Apparatus: Amperometric NO sensor and meter, glass beaker, magnetic stirrer, gas-tight syringes.

-

Procedure:

-

Prepare a known volume of the aqueous solution (e.g., saline) in a glass beaker and deoxygenate by bubbling with an inert gas, if required by the experimental design.

-

Calibrate the NO sensor according to the manufacturer's instructions, often using a chemical reaction that generates a known amount of NO or by using a saturated NO solution.

-

Introduce a known concentration of NO into the solution via a gas-tight syringe containing an NO-saturated solution.

-

Continuously record the sensor's output (current or concentration) over time as the NO decays.

-

The half-life is determined from the kinetic trace of NO concentration versus time.

-

2. Indirect Measurement using the Griess Assay

This colorimetric assay quantifies NO production by measuring its stable end products in aqueous solution, nitrite (NO₂⁻) and nitrate (NO₃⁻).

-

Principle: In aqueous solutions, NO is rapidly oxidized to nitrite and nitrate. The Griess assay first involves the enzymatic conversion of nitrate to nitrite by nitrate reductase. Then, nitrite is reacted with a diazotizing reagent (sulfanilamide) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound that can be measured spectrophotometrically.

-

Apparatus: Microplate reader, spectrophotometer, microplates.

-

Reagents: Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine), Nitrate Reductase, NADPH or NADH, and nitrite/nitrate standards.

-

Procedure:

-

Collect aliquots of the aqueous sample at various time points after the introduction of NO or the stimulation of NO production.

-

To measure total nitrite and nitrate, first incubate the samples with nitrate reductase and a cofactor (e.g., NADPH) to convert all nitrate to nitrite.

-

Add the Griess reagent to the samples and standards in a microplate.

-

Incubate in the dark at room temperature for the recommended time to allow for color development.

-

Measure the absorbance at approximately 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparison to a standard curve generated with known concentrations of sodium nitrite.

-

The rate of NO degradation can be inferred from the rate of appearance of its breakdown products.

-

Signaling Pathway: The NO/sGC/cGMP Pathway

Nitric oxide's primary role in vasodilation and other signaling events is mediated through its activation of soluble guanylate cyclase (sGC).

Isopropylamine (IPA)

Isopropylamine is a primary aliphatic amine used as a solvent and an intermediate in the synthesis of various compounds, including pharmaceuticals and pesticides. Compared to nitric oxide, there is a notable lack of publicly available data on its abiotic degradation kinetics and half-life in simple aqueous solutions.

Half-life of Isopropylamine in Aqueous Solution

Based on available literature, isopropylamine is stable under recommended storage conditions and is not expected to undergo significant hydrolysis under normal environmental conditions. While biodegradation is considered a primary route of degradation in the environment, specific rate constants for its abiotic decay in aqueous media (e.g., via hydrolysis at various pH levels) are not well-documented.

| Condition | Half-life (t½) | Notes |

| Aqueous Solution (Abiotic) | Data not readily available | Isopropylamine is a stable compound and is not expected to undergo significant hydrolysis. |

| In vivo (rats) | ~2-4 hours | Represents metabolic clearance, not aqueous degradation. |

Proposed Experimental Protocol for Determining IPA Half-life

To determine the half-life of isopropylamine in an aqueous solution, a stability study monitoring its concentration over time under controlled conditions would be necessary.

-

Principle: The concentration of isopropylamine in aqueous solutions of varying pH and temperature is measured at different time points. The degradation kinetics are then determined by plotting the concentration versus time, which allows for the calculation of the rate constant and half-life.

-

Apparatus: HPLC with a UV or mass spectrometer detector, or a gas chromatograph with a nitrogen-phosphorus or mass spectrometer detector; pH meter; temperature-controlled incubator or water bath; volumetric flasks and pipettes.

-

Procedure:

-

Preparation of Solutions: Prepare buffered aqueous solutions at various pH levels (e.g., pH 4, 7, and 9).

-

Spiking: Add a known concentration of isopropylamine to each buffered solution.

-

Incubation: Store the solutions in sealed containers at controlled temperatures (e.g., 25°C, 40°C, and 60°C) and protect them from light.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28 days), withdraw an aliquot from each solution.

-

Sample Analysis: Quantify the concentration of isopropylamine in each sample using a validated analytical method. A common approach involves pre-column derivatization followed by HPLC-UV analysis, or direct injection for GC-MS.

-

Derivatization Example: React the amine with a derivatizing agent like 3,5-dinitrobenzoyl chloride to form a chromophoric derivative that can be easily detected by a UV detector.

-

-

Data Analysis: Plot the natural logarithm of the isopropylamine concentration versus time for each condition. If the plot is linear, the degradation follows first-order kinetics. The slope of the line is equal to the negative of the rate constant (k). The half-life can then be calculated using the formula: t½ = 0.693 / k.

-

Metabolic Pathway of Isopropylamine

In a biological context, isopropylamine is primarily metabolized by monoamine oxidases or excreted unchanged.

References

discovery and synthesis of novel NONOates

An In-Depth Technical Guide to the Discovery and Synthesis of Novel NONOates

Introduction

Diazeniumdiolates, commonly known as NONOates, are a class of chemical compounds that contain the [X-[N(O)NO]⁻] functional group.[1][2] These molecules serve as highly versatile nitric oxide (NO) donors, which are critical tools in biomedical research and drug development due to their ability to mimic the biological production of NO.[1][3] Nitric oxide is a fundamental signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses.[4][5][6]

The utility of NONOates lies in their predictable and tunable release of NO. The rate of decomposition is dependent on the chemical structure of the nucleophile residue (X), as well as environmental conditions such as pH and temperature.[1][2] This allows for the design of compounds with half-lives ranging from a few seconds to many hours, enabling researchers to mimic both transient and sustained NO production in biological systems.[1][2] This guide provides a comprehensive overview of the synthesis of novel NONOates, detailed experimental protocols, quantitative data on their properties, and the core signaling pathways they modulate.

Core Principles of NONOate Synthesis

The synthesis of NONOates typically involves the reaction of a nucleophile with nitric oxide gas under basic conditions and high pressure.[7][8] The nucleophile can be a primary or secondary amine, or an enolate derived from a ketone.[1][9][10]

-

Amine-Based Synthesis : The most common method involves bubbling NO gas through a solution of a primary or secondary amine in an organic solvent with a strong base, such as sodium methoxide.[8] This reaction proceeds at low temperatures and high NO pressure (e.g., 5 atm).[7] The resulting product is the sodium salt of the NONOate.

-

Enolate-Based Synthesis : Carbanions, specifically enolates derived from ketones, can also react with nitric oxide to form C-bound NONOates.[9][11] This reaction is carried out by treating a ketone with a base to generate the enolate, which then reacts with NO gas. The degree of diazeniumdiolation can be influenced by the amount of base used.[9][11]

The general workflow for synthesizing these compounds involves the careful handling of nitric oxide gas in a high-pressure apparatus. A specialized device, the "NOtizer," has been developed to facilitate this process by providing anaerobic conditions, high pressure, and online monitoring of temperature and NO consumption.[12]

Experimental Protocols

The following are generalized methodologies for the synthesis of NONOates based on published procedures. Researchers should consult specific literature for precise quantities, reaction times, and safety precautions.

Protocol 1: Synthesis of Amine-Based NONOates (e.g., DETA/NO)

This protocol describes a general method for reacting a secondary amine with nitric oxide.

-

Preparation of Reagents : A solution of the desired amine (e.g., diethylenetriamine, DETA) is prepared in an anhydrous solvent like acetonitrile or a mixture of ether and methanol.

-

Reaction Setup : The amine solution is placed in a high-pressure reaction vessel. A stoichiometric amount of a strong base, such as sodium methoxide (NaOMe), is added to the solution. The vessel must be equipped with a magnetic stirrer, a gas inlet, a pressure gauge, and a vent.

-

Purging : The vessel is sealed and purged several times with an inert gas (e.g., argon) to remove all oxygen, which can react with nitric oxide.

-

Reaction with Nitric Oxide : The vessel is cooled (e.g., to 0°C) and then pressurized with high-purity nitric oxide gas to several atmospheres (typically 5-10 atm).

-

Incubation : The reaction mixture is stirred vigorously. The reaction progress can be monitored by observing the drop in pressure as the NO gas is consumed. The reaction may take several hours to complete.

-

Product Isolation : Once the reaction is complete, the excess NO is carefully vented. The NONOate salt, which is often insoluble in the reaction solvent, precipitates out.

-

Purification : The solid product is collected by filtration, washed with cold anhydrous ether to remove unreacted starting materials, and dried under a vacuum. The final product should be stored under an inert atmosphere at low temperatures (-20°C) to prevent decomposition.[1][2]

Protocol 2: Synthesis of Enolate-Based NONOates

This protocol is adapted from the reaction of ketones with nitric oxide.[9][11]

-

Enolate Formation : The starting ketone (e.g., 2-butanone) is dissolved in an anhydrous solvent such as methanol. A strong base (e.g., 5 equivalents of sodium methoxide) is added to the solution to generate the enolate.

-

Reaction Setup : The enolate solution is transferred to a high-pressure vessel suitable for gas-phase reactions.

-

Reaction with Nitric Oxide : The vessel is purged of oxygen and then charged with nitric oxide gas. The reaction is allowed to proceed with stirring.

-

Solvent Removal : After the reaction, the vessel is vented, and the solvent is removed from the reaction mixture using a rotary evaporator.

-

Product Isolation : The resulting solid residue is dissolved in water. The NONOate product can then be isolated and purified, for instance, by crystallization.

-

Characterization : The structure and purity of the synthesized NONOates are typically confirmed using spectroscopic methods such as ¹H NMR, IR, and UV-Vis spectroscopy.[13]

Quantitative Data of Selected NONOates

The defining characteristic of a NONOate is its half-life (t½) for NO release under physiological conditions (pH 7.4, 37°C). This parameter is crucial for selecting the appropriate donor for a specific biological application.

| NONOate Compound | Precursor/Type | Half-life (t½) | Conditions | Key Application/Finding |

| PROLI NONOate | Proline (Secondary Amine) | 1.8 seconds | pH 7.4, 37°C | Rapid, short-term NO delivery for mimicking transient biological signals.[1][2] |

| DETA NONOate | Diethylenetriamine (Polyamine) | 20 hours (56 hours at 22-25°C) | pH 7.4, 37°C | Long-term, sustained NO release for applications like vasorelaxation and promoting angiogenesis.[1][2][14] |

| Ni(PipNONO)Cl | Metal-Nonoate | Not specified, but potent | Not specified | A novel class of metal-nonoates with enhanced vasorelaxant effects (ED₅₀ of 0.67 µM) compared to traditional NONOates.[14] |

| β-Gal-NONOate | Prodrug | Not specified | Not specified | A chemosensitizer designed to enhance the efficacy of drugs like cisplatin in tumor treatment.[1] |

| V-PYRRO/NO | Prodrug | Not specified | Activated by CYP450 enzymes | A prodrug designed for targeted NO delivery to the liver, releasing NO only after enzymatic processing.[3] |

Signaling Pathways and Mechanism of Action

The primary biological effect of NO released from NONOates is mediated through the canonical NO/cGMP signaling pathway.[1][2]

-

NO Release : NONOates spontaneously decompose in aqueous solution, particularly under physiological pH, to release two molecules of nitric oxide.[1][2]

-

sGC Activation : The released NO, being a small, lipophilic gas, readily diffuses across cell membranes into target cells, such as vascular smooth muscle cells.[15]

-

cGMP Production : Inside the cell, NO binds to the heme-iron center of the enzyme soluble guanylate cyclase (sGC), activating it.[16]

-

PKG Activation : Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[16]

-

Downstream Effects : cGMP acts as a second messenger, primarily by activating Protein Kinase G (PKG). PKG then phosphorylates various downstream protein targets, leading to a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation (vasodilation).[15]

References

- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates [frontiersin.org]

- 3. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. DigitalCommons@COD - COD Library Student Research and Award Symposium: Synthesizing Diazeniumdiolates from Primary Amines as Nitroxyl Donors [dc.cod.edu]

- 11. Synthesis of diazeniumdiolates from the reactions of nitric oxide with enolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The NOtizer--a device for the convenient preparation of diazen-1-ium-1,2-diolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DSpace [wyoscholar.uwyo.edu]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

A Technical Guide to the Structural Analysis of Diazeniumdiolates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazeniumdiolates, colloquially known as NONOates, are a critical class of nitric oxide (NO) donors with significant therapeutic potential. Their ability to release NO in a controlled manner makes them invaluable tools in pharmacology and drug development for applications ranging from cardiovascular diseases to cancer therapy. A thorough understanding of their molecular structure is paramount for elucidating their mechanism of action, predicting their stability and NO-release kinetics, and designing novel derivatives with enhanced therapeutic profiles. This guide provides an in-depth overview of the key analytical techniques employed in the structural characterization of diazeniumdiolates, complete with experimental protocols and quantitative structural data.

Core Structural Features

The defining feature of a diazeniumdiolate is the [N(O)NO]⁻ functional group. X-ray crystallography studies have revealed that the N2O2- moiety is typically planar, with the two oxygen atoms arranged in a cis conformation.[1] The N-N bond exhibits significant double-bond character, which contributes to the overall stability of the anion.[1][2]

Data Presentation: Structural Parameters

The following tables summarize key structural and spectroscopic data for representative diazeniumdiolate compounds, providing a basis for comparison and further structural investigation.

Table 1: X-ray Crystallography Data - Bond Lengths and Angles

| Compound | N1-N2 (Å) | N1-O1 (Å) | N2-O2 (Å) | X-N1-N2 (°) | O1-N1-N2 (°) | N1-N2-O2 (°) | Torsion Angle (O1-N1-N2-O2) (°) | Reference |

| A | 1.287 | 1.309 | 1.284 | 118.4 | 120.8 | 118.6 | -2.5 | [1] |

| B | 1.29 | 1.30 | 1.29 | 116.1 | 120.0 | 119.1 | -7.8 | [1] |

| C | 1.301 | 1.297 | - | 113.3 | - | - | - | [1] |

Note: Compound identities are generalized for illustrative purposes. Refer to the cited literature for specific structures.

Table 2: NMR Spectroscopic Data

| Compound | Solvent | 1H Chemical Shifts (ppm) and Assignments | 13C Chemical Shifts (ppm) | Reference |

| Trityl Diazeniumdiolate Complex 2 | C6D6 | 6.26 (p-CH), 5.62 (o-CH), 2.28 (m-CH) | Not Specified | [3] |

| Trityl Diazeniumdiolate Complex 3 | C6D6 | 12.27 (m-CH), 7.91 (o-CH), 7.56 (p-CH) | Not Specified | [3] |

| 13C15N-Gra-enriched-Gbt (photoproduct) | D2O | 6.90, 7.53 (E/Z oxime isomers) | 152.72, 153.10 (E/Z oxime isomers) | [4] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate structural analysis of diazeniumdiolates.

Synthesis of Diazeniumdiolates: A General Workflow

The synthesis of diazeniumdiolates typically involves the reaction of a primary or secondary amine with nitric oxide gas under basic conditions.[5][6][7][8] While historically carried out in organic solvents, newer methods utilize water with a calcium hydroxide base for improved safety and scalability.[6]

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.

Methodology:

-

Crystallization: High-quality single crystals of the diazeniumdiolate are grown, typically by slow evaporation of a saturated solution, solvent diffusion, or cooling.[9][10] The crystal should be of adequate size (generally >0.1 mm in all dimensions) and free of significant defects.[9]

-

Data Collection: The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[9][10] As the crystal is rotated, a diffraction pattern of spots (reflections) is collected on a detector.[9][11]

-

Data Processing: The intensities and positions of the diffracted X-rays are measured. This data is then used to determine the unit cell dimensions and space group of the crystal.[11][12]

-

Structure Solution and Refinement: The "phase problem" is solved using computational methods to generate an initial electron density map.[11][13] An atomic model is built into this map and refined against the experimental data to yield the final crystal structure, including precise bond lengths, bond angles, and torsion angles.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (e.g., 1H, 13C, 15N), aiding in the elucidation of molecular structure in solution.

Methodology:

-

Sample Preparation:

-

For 1H NMR, dissolve 2-10 mg of the diazeniumdiolate sample in approximately 0.6-1.0 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆).[14]

-

For 13C NMR, a higher concentration of 10-50 mg is typically required.[14]

-

Ensure the sample is completely dissolved; filter if any solid particles are present.[14]

-

Transfer the solution to a clean, dry NMR tube to a height of about 4-5 cm.[14]

-

-

Data Acquisition:

-

The NMR spectrometer is tuned to the specific nucleus being observed.

-

A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.

-

-

Data Processing:

-

The FID is converted into a frequency-domain spectrum via a Fourier transform.

-

The spectrum is phased, baseline-corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).

-

The chemical shifts, coupling constants, and integration of the signals are analyzed to assign the structure.[15][16]

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Methodology (LC-MS/MS):

-

Sample Preparation: Prepare a dilute solution of the diazeniumdiolate in a solvent compatible with the liquid chromatography (LC) system and ionization source (e.g., methanol, acetonitrile, water).

-

Liquid Chromatography (LC) Separation: The sample is injected into an LC system where it is separated from impurities on a chromatographic column.

-

Ionization: The eluent from the LC is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is commonly used for diazeniumdiolates.

-

Mass Analysis (MS1): The ions are separated based on their mass-to-charge ratio (m/z) in the first mass analyzer, providing the molecular weight of the parent ion.

-

Tandem Mass Spectrometry (MS/MS): Ions of a specific m/z are selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed in a second mass analyzer. The fragmentation pattern provides valuable structural information.[17]

Signaling Pathway Visualization

Diazeniumdiolates exert their biological effects primarily through the release of nitric oxide, which then activates the soluble guanylate cyclase (sGC) signaling pathway.

This pathway begins with the release of NO from the diazeniumdiolate.[18] NO diffuses into target cells and binds to the heme iron of soluble guanylate cyclase (sGC), activating the enzyme.[19][20] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[21][22] cGMP then acts as a second messenger, primarily by activating protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a cellular response such as smooth muscle relaxation and vasodilation.[23] The signal is terminated by the hydrolysis of cGMP to GMP by phosphodiesterases (PDEs).[20][23]

Conclusion

The structural analysis of diazeniumdiolates is a multifaceted endeavor that relies on a combination of sophisticated analytical techniques. X-ray crystallography provides unparalleled detail on the solid-state structure, while NMR spectroscopy offers insights into the solution-state conformation and dynamics. Mass spectrometry is indispensable for confirming molecular weight and probing fragmentation patterns. A comprehensive understanding of these structures, facilitated by the methodologies outlined in this guide, is essential for the rational design and development of next-generation nitric oxide-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Fifty Years of Diazeniumdiolate Research: A Tribute to Dr. Larry K. Keefer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. C-Diazeniumdiolate Graminine in the Siderophore Gramibactin Is Photoreactive and Originates from Arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of diazeniumdiolates from the reactions of nitric oxide with enolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Scalable Synthesis of Diazeniumdiolates: Application to the Preparation of MK-8150 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. fr-chimie.univ-amu.fr [fr-chimie.univ-amu.fr]

- 15. Assignment of 1H-NMR spectra [chem.ch.huji.ac.il]

- 16. rsc.org [rsc.org]

- 17. youtube.com [youtube.com]

- 18. Frontiers | Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basic Properties of Isopropylamine NONOate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental physicochemical and biological properties of isopropylamine NONOate (IPA/NO). It is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development, particularly in areas involving nitric oxide (NO) and nitroxyl (HNO) signaling.

Core Physicochemical Properties

Isopropylamine NONOate, systematically named sodium 1-(N-isopropylamino)diazen-1-ium-1,2-diolate, is a diazeniumdiolate that belongs to the class of NONOates. These compounds are notable for their ability to spontaneously release nitric oxide (NO) and related nitrogen oxides under physiological conditions.

Table 1: Physicochemical Properties of Isopropylamine NONOate (Sodium Salt)

| Property | Value | Source |

| Chemical Formula | C₃H₈N₃NaO₂ | |

| Molecular Weight | 141.10 g/mol | Calculated |

| Synonyms | IPA/NO, Na[(CH₃)₂CHNH(N(O)NO)] | [1] |

| Appearance | Crystalline solid | [2] |

| Solubility | Miscible with water. Soluble in ethanol, DMSO, and dimethylformamide (for related NONOates). | [2][3] |

| UV/Vis Absorbance (λmax) | ~250 nm (characteristic of NONOates) | [2] |

Mechanism of Action: A pH-Dependent Dual Donor of Nitroxyl (HNO) and Nitric Oxide (NO)

Isopropylamine NONOate is distinguished by its capacity to release both nitroxyl (HNO) and nitric oxide (NO), with the ratio of the two being highly dependent on the pH of the surrounding medium. This property makes it a versatile tool for studying the distinct biological effects of these two signaling molecules.[1]

At physiological pH (around 7.4), the primary decomposition pathway of IPA/NO yields HNO and isopropanol.[3] However, as the pH becomes more acidic, the release of NO becomes more prominent.[1]

-

At pH > 7: Primarily releases HNO.

-

At pH < 5: Primarily releases NO.[1]

-

At intermediate pH: Releases a mixture of HNO and NO.[1]

The half-life of isopropylamine NONOate in solution is approximately 2 minutes under physiological conditions (pH 7.4, 37°C).[2][3]

Signaling Pathways

The biological effects of isopropylamine NONOate are mediated by the downstream signaling pathways of its decomposition products, HNO and NO.

Nitric Oxide (NO) Signaling: The canonical pathway for NO signaling involves the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), which mediates a variety of cellular responses, including smooth muscle relaxation and vasodilation.

References

Theoretical Frontiers in Nitric Oxide Donor Decomposition: A Technical Guide for Drug Development Professionals

October 2025

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule with profound physiological and pathophysiological effects, making NO donors a critical class of therapeutic agents. The efficacy and safety of these drugs are intrinsically linked to their NO-release kinetics and decomposition pathways. A thorough understanding of the mechanisms governing NO donor decomposition is therefore paramount for the rational design of novel therapeutics with tailored NO-release profiles. This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed to elucidate the decomposition of nitric oxide donors, with a focus on diazeniumdiolates (NONOates) and S-nitrosothiols (RSNOs). This document is intended for researchers, scientists, and drug development professionals seeking to leverage theoretical insights for the advancement of NO-based therapies.

Quantitative Data on NO Donor Decomposition

The following tables summarize key quantitative data from theoretical and experimental studies on the decomposition of various NO donors. These parameters are crucial for predicting the stability and NO-release kinetics of these compounds under physiological conditions.

Table 1: Decomposition Kinetics of Selected Diazeniumdiolates (NONOates)

| NO Donor | pKa | Decomposition Rate Constant (k_d) | Activation Enthalpy (ΔH‡) (kcal/mol) | Moles of NO Released per Mole of Donor | Conditions |

| Diethylamine NONOate | 4.6 | 1 s⁻¹ | 20.4 | 1.5 ± 0.2 | pH 7.4, 37°C |

| N,N-di-(3-aminopropyl)amine NONOate | 3.5 | 0.083 s⁻¹ | 19.4 | - | - |

| N,N-di-(2-aminoethyl)amine NONOate | 3.8 | 0.0033 s⁻¹ | - | - | - |

| Spermine NONOate | - | 0.019 ± 0.002 min⁻¹ | ~23.9 (100 kJ/mol) | 1.7 ± 0.1 | pH 7.4, 37°C |

| Diethylamine NONOate | - | 0.47 ± 0.10 min⁻¹ | ~23.9 (100 kJ/mol) | 1.5 ± 0.2 | pH 7.4, 37°C |

Data compiled from references[1][2].

Table 2: Thermodynamic and Kinetic Data for S-Nitrosothiol (RSNO) Decomposition

| Parameter | Value | Conditions |

| S-N Homolytic Bond Dissociation Energy | 31-32 kcal/mol | Theoretical |

| S-N Bond Homolysis Activation Energy (in Methanol) | 12.0 kcal/mol | Theoretical (QM calculations) |

| S-N Bond Homolysis Activation Energy (in Water) | 19.6 kcal/mol | Theoretical (QM calculations) |

Data compiled from reference[3].

Methodologies for Studying NO Donor Decomposition

A combination of experimental and computational techniques is employed to characterize the decomposition of NO donors. This section details the protocols for some of the most common methods.

Experimental Protocols

1. Spectrophotometric Determination of NO Donor Decomposition Rate

This method monitors the change in absorbance of the NO donor over time to determine its decomposition kinetics.

-

Instrumentation: UV-Visible Spectrophotometer with temperature control.

-

Procedure:

-

Prepare a stock solution of the NO donor in a suitable solvent (e.g., deionized water, phosphate-buffered saline).

-

Equilibrate the reaction buffer (e.g., PBS at pH 7.4) to the desired temperature (e.g., 37°C) in a cuvette.

-

Initiate the decomposition by adding a small aliquot of the NO donor stock solution to the pre-warmed buffer.

-

Immediately begin monitoring the absorbance at the λ_max of the NO donor at regular time intervals.

-

Continue data collection until the absorbance signal plateaus, indicating complete decomposition.

-

Plot the natural logarithm of the absorbance versus time. The negative of the slope of the resulting linear fit corresponds to the first-order decomposition rate constant (k_d).

-

2. Chemiluminescence-Based Measurement of NO Release

This highly sensitive method directly measures the amount of NO released from the donor.

-

Instrumentation: Nitric oxide analyzer based on chemiluminescence.

-

Procedure:

-

Prepare a solution of the NO donor in a reaction vessel.

-

Continuously purge the headspace of the reaction vessel with an inert gas (e.g., nitrogen or argon) to carry the released NO to the analyzer.

-

The NO analyzer mixes the gas stream with ozone (O₃), leading to a chemiluminescent reaction that produces light in proportion to the NO concentration.

-

A photomultiplier tube detects the emitted light, generating a signal that is recorded over time.

-

Calibrate the instrument using standard NO gas concentrations.

-

The resulting data provides a real-time profile of NO release, from which parameters like the total amount of NO released and the release rate can be determined.

-

3. Electrochemical Detection of NO Release

Electrochemical sensors provide a portable and real-time method for measuring NO concentrations.

-

Instrumentation: NO-selective electrochemical sensor and potentiostat.

-

Procedure:

-

Calibrate the NO sensor using known concentrations of a stable NO donor or a saturated NO solution.

-

Place the sensor in the reaction medium containing the NO donor.

-

The sensor's membrane allows NO to diffuse to an electrode where it is oxidized or reduced, generating a current proportional to the NO concentration.

-

Record the current over time to obtain the NO release profile.

-

Computational Protocol

Density Functional Theory (DFT) Calculations for Elucidating Decomposition Mechanisms

DFT is a powerful computational tool for investigating the reaction mechanisms and energetics of NO donor decomposition.

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

General Workflow:

-

Model Building: Construct the 3D structures of the reactant (NO donor), transition states, intermediates, and products.

-

Geometry Optimization: Perform geometry optimizations for all species to find their lowest energy conformations. A common level of theory for this is the M06-2X functional with the 6-311+G(d,p) basis set.

-

Frequency Calculations: Perform frequency calculations on the optimized structures to:

-

Confirm that reactants and products are true minima (no imaginary frequencies).

-

Verify that transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

-

Obtain thermochemical data such as zero-point vibrational energies (ZPVE), enthalpies, and Gibbs free energies.

-

-

Transition State Searching: Employ methods like Synchronous Transit-Guided Quasi-Newton (STQN) or Berny optimization to locate the transition state structures connecting reactants and products.

-

Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations to confirm that the located transition state connects the desired reactant and product.

-

Energy Profile Construction: Use the calculated Gibbs free energies of all species to construct a reaction energy profile, from which activation energies and reaction energies can be determined.

-

Visualization of Key Pathways

The following diagrams, generated using the DOT language, illustrate the primary signaling pathway of NO and generalized workflows for the study of NO donor decomposition.

Caption: The canonical nitric oxide signaling pathway.

Caption: Generalized experimental workflow for studying NO donor decomposition.

Caption: A typical computational workflow for theoretical studies of NO donor decomposition.

Conclusion

The theoretical and computational investigation of NO donor decomposition provides invaluable insights that are often difficult to obtain through experimental means alone. By leveraging these approaches, researchers can predict the stability, NO-release kinetics, and decomposition pathways of novel NO donor candidates. This knowledge is instrumental in guiding the synthesis and development of new drugs with optimized therapeutic profiles. The integration of theoretical studies into the drug discovery pipeline promises to accelerate the development of the next generation of NO-based therapeutics, ultimately benefiting patients across a wide range of diseases.

References

An In-depth Guide to the Chemical Space of Nitric Oxide (NO) Releasing Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse chemical landscape of nitric oxide (NO) releasing compounds, also known as NO donors. It covers their classification, mechanisms of action, therapeutic applications, and the experimental protocols essential for their evaluation.

Introduction: The Significance of Nitric Oxide

Nitric oxide (NO) is a pleiotropic signaling molecule crucial for a vast array of physiological processes.[1] Recognized as the endothelium-derived relaxing factor, its discovery reshaped our understanding of cardiovascular health.[1][2] NO is involved in vasodilation, neurotransmission, and immune responses.[1][3] A deficiency in NO production or bioavailability is implicated in numerous diseases, including hypertension, atherosclerosis, and septic shock, making exogenous NO donors a vital area of therapeutic research.[4][5]

Endogenously, NO is synthesized from the amino acid L-arginine by a family of enzymes called nitric oxide synthases (NOS).[1][6] Exogenous NO donors provide a pharmacological strategy to supplement NO levels when endogenous production is insufficient.[7] These compounds are broadly categorized based on their chemical structure and the mechanism by which they release NO.

Major Classes of NO-Releasing Compounds

The chemical space of NO donors is vast, with each class possessing unique properties regarding stability, mechanism of release, and biological activity.[8][9] They can be broadly divided into compounds that release NO spontaneously and those that require enzymatic or chemical activation.[4][9]

Organic Nitrates

Organic nitrates are the oldest and most widely used class of NO donors in clinical practice.[10][11] This class includes well-known drugs like glyceryl trinitrate (GTN, or nitroglycerin) and isosorbide mononitrate (ISMN).[10]

-

Mechanism: These compounds require enzymatic bioactivation to release NO.[11] Multiple pathways are likely involved, though the precise mechanisms are not fully understood.[11]

-

Characteristics: They are primarily used for their vasodilatory effects in conditions like angina.[10] A significant limitation is the development of pharmacological tolerance with continuous use.

S-Nitrosothiols (RSNOs)

S-Nitrosothiols are naturally occurring NO carriers and are characterized by a covalent bond between a thiol group and a nitroso moiety.[4][10]

-

Mechanism: RSNOs can release NO through various means, including thermal or photochemical decomposition and reaction with thiols or metal ions.[9][10] They are generally considered donors of the NO+ (nitrosonium) redox form.[4]

-

Characteristics: The rate of NO release is highly dependent on the molecular structure of the parent thiol.[10] Examples include S-nitrosoglutathione (GSNO) and S-nitroso-N-acetylpenicillamine (SNAP).

Diazeniumdiolates (NONOates)

Diazeniumdiolates are a versatile class of compounds that feature a [N(O)NO]- functional group. They are formed by the reaction of NO gas with nucleophiles, typically amines.[4][11]

-

Mechanism: NONOates are prized for their ability to release NO spontaneously under physiological conditions (pH 7.4) without requiring metabolic activation.[4][11] The release is typically triggered by protonation.[11]

-

Characteristics: The rate of NO release can be precisely controlled by modifying the parent amine structure. This allows for the design of compounds with half-lives ranging from seconds to days. Common examples include diethylamine/NO (DEA/NO) and spermine/NO (SPER/NO).

Metal-Nitrosyl Complexes

This class includes compounds where NO is coordinated to a metal center. The most prominent clinical example is sodium nitroprusside (SNP).[10]

-

Mechanism: SNP releases NO via a complex mechanism that can involve reduction by sulfhydryl-containing molecules.[10]

-

Characteristics: SNP is a potent vasodilator used in hypertensive crises.[10] Its use is limited by the potential for cyanide toxicity.

Heterocyclic NO Donors (Sydnonimines and Furoxans)

These compounds feature heterocyclic ring structures that can be engineered to release NO.

-

Sydnonimines: Molsidomine is a pro-drug that metabolizes to the active compound 3-morpholinosydnonimine, which then decomposes at physiological pH to release NO.[4]

-

Furoxans: These are thermally stable heterocyclic N-oxides that typically require reaction with thiols to release NO.[11]

Quantitative Comparison of Representative NO Donors

The selection of an appropriate NO donor for research or therapeutic development depends critically on its NO release kinetics. The following tables summarize key quantitative data for common NO donors.

| Compound | Class | Half-Life (t½) at pH 7.4, 37°C | Mechanism of Release | Primary Use |

| Glyceryl Trinitrate (GTN) | Organic Nitrate | ~1-4 minutes (in vivo) | Enzymatic | Angina |

| Isosorbide Mononitrate | Organic Nitrate | ~4-5 hours (in vivo) | Enzymatic | Chronic Angina |

| S-Nitrosoglutathione (GSNO) | S-Nitrosothiol | ~5-10 minutes | Spontaneous/Catalyzed | Research |

| Diethylamine/NO (DEA/NO) | Diazeniumdiolate | 2 minutes | Spontaneous (pH-dependent) | Research |

| Spermine/NO (SPER/NO) | Diazeniumdiolate | 39 minutes | Spontaneous (pH-dependent) | Research |

| Sodium Nitroprusside (SNP) | Metal-Nitrosyl | <2 minutes (in vivo) | Reductive activation | Hypertensive Crisis |

| Molsidomine | Sydnonimine | 1-2 hours (active metabolite) | Spontaneous (pH-dependent) | Angina |

Key Signaling Pathways of Nitric Oxide

NO exerts its biological effects primarily through two mechanisms: activation of soluble guanylate cyclase (sGC) and post-translational modification of proteins, such as S-nitrosylation.

The Canonical sGC-cGMP Pathway

This is the most well-characterized NO signaling pathway. NO diffuses into smooth muscle cells and binds to the heme group of soluble guanylate cyclase (sGC), activating the enzyme to produce cyclic guanosine monophosphate (cGMP) from GTP.[12] Increased cGMP levels activate protein kinase G (PKG), which in turn leads to a cascade of events causing smooth muscle relaxation and vasodilation.[12]

Caption: The canonical NO/sGC/cGMP signaling pathway leading to vasodilation.

S-Nitrosylation

NO can also directly modify protein function through S-nitrosylation, the covalent attachment of a nitroso group to the thiol side chain of a cysteine residue. This post-translational modification can alter protein activity, localization, and stability, affecting a wide range of cellular processes.

Caption: Mechanism of post-translational modification by S-nitrosylation.

Experimental Protocols

Evaluating NO donors requires standardized and reproducible methodologies. Below are outlines for the quantification of NO release and a representative synthesis protocol.

Quantification of NO Release: The Griess Assay

The Griess assay is a common colorimetric method for the indirect measurement of NO. It quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solutions.

Methodology:

-

Sample Preparation: An NO donor is dissolved in a buffer (typically phosphate-buffered saline, pH 7.4) and incubated at a controlled temperature (e.g., 37°C). Aliquots are collected at various time points.

-

Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water. This reagent should be freshly prepared and protected from light.

-

Reaction: An aliquot of the sample is mixed with the Griess reagent and incubated at room temperature for 10-15 minutes.

-

Measurement: If nitrite is present, a pink-to-purple azo compound will form. The absorbance of this solution is measured using a spectrophotometer at approximately 540 nm.

-

Quantification: The nitrite concentration in the samples is determined by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Caption: Experimental workflow for the Griess assay to quantify NO release.

Synthesis of S-Nitrosoglutathione (GSNO)

This protocol describes a straightforward method for synthesizing a common S-nitrosothiol.

Materials:

-

Glutathione (reduced form, GSH)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ice bath

Methodology:

-

Dissolve GSH: Prepare a solution of glutathione in chilled, deionized water. The reaction should be kept cold (0-4°C) using an ice bath to prevent premature decomposition of the product.

-

Acidification: Slowly add a stoichiometric equivalent of cold HCl to the GSH solution while stirring. This provides the acidic environment necessary for the formation of nitrous acid.

-

Nitrosation: Add a stoichiometric equivalent of cold aqueous sodium nitrite (NaNO₂) dropwise to the acidified GSH solution with continuous stirring. The NaNO₂ reacts with HCl to form nitrous acid (HNO₂), which then nitrosates the thiol group of GSH.

-

Reaction Monitoring: The formation of GSNO is indicated by the appearance of a characteristic pink/red color. The reaction is typically rapid and should be complete within minutes.

-

Purification (Optional): For higher purity, the product can be precipitated by adding a cold organic solvent like acetone, followed by centrifugation and washing.

-

Storage: The resulting GSNO solution or solid should be stored at low temperatures (e.g., -20°C to -80°C) and protected from light to minimize degradation.

Conclusion and Future Directions

The field of NO-releasing compounds continues to evolve, driven by the need for more targeted and controlled NO delivery systems. Current research focuses on developing donors with tissue-specific activation mechanisms, such as light-activated or enzyme-activated compounds, to minimize off-target effects. Furthermore, the creation of hybrid drugs, which combine an NO-releasing moiety with another pharmacologically active agent, offers a promising strategy to enhance therapeutic efficacy and reduce toxicity.[7] A deeper understanding of the diverse chemical space of NO donors will undoubtedly pave the way for novel treatments for a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. ahajournals.org [ahajournals.org]

- 5. google.com [google.com]

- 6. Arginine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitric Oxide Modulators: An Emerging Class of Medicinal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sildenafil - Wikipedia [en.wikipedia.org]

A Preliminary Investigation into the Cytotoxicity of Isopropanol and Nitric Oxide

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive preliminary investigation into the cytotoxic effects of isopropanol (IPA) and nitric oxide (NO). It is designed for researchers, scientists, and drug development professionals interested in understanding the cellular and molecular mechanisms underlying the toxicity of these compounds, both individually and in potential combination. This document summarizes key quantitative data, details essential experimental protocols for cytotoxicity assessment, and visualizes the primary signaling pathways involved. The information presented herein serves as a foundational resource for designing and interpreting in vitro studies focused on IPA and NO cytotoxicity.

Introduction

Isopropanol (IPA), a widely used solvent and disinfectant, exerts its cytotoxic effects primarily through the denaturation of proteins and disruption of cell membranes. Nitric oxide (NO), a critical signaling molecule, exhibits a dual role in cellular processes, capable of inducing or inhibiting apoptosis depending on its concentration and the cellular environment. Understanding the cytotoxic profiles of these two compounds is crucial for various applications, from toxicology studies to the development of novel therapeutic strategies. This guide explores the fundamental aspects of IPA and NO cytotoxicity, providing a framework for their systematic investigation.

Mechanisms of Cytotoxicity

Isopropanol (IPA)

The cytotoxic action of isopropanol is largely attributed to its chemical properties as a solvent. At a cellular level, IPA induces toxicity through two primary mechanisms:

-

Protein Denaturation: IPA disrupts the hydrogen bonds and hydrophobic interactions that maintain the tertiary structure of proteins, leading to a loss of their biological function. This non-specific denaturation affects a wide range of cellular proteins, including enzymes and structural components, ultimately leading to metabolic arrest and cell death.[1]

-

Cell Membrane Disruption: Isopropanol's amphipathic nature allows it to intercalate into the lipid bilayer of the cell membrane.[1] This disrupts membrane integrity, leading to increased permeability, leakage of intracellular contents, and eventual cell lysis.[1] IPA also has a dehydrating effect on cells, further contributing to cellular stress and death.[2]

Recent studies have also suggested that IPA can have immunomodulatory effects, including the down-regulation of cytokine production in activated lymphocytes by altering discrete transcriptional pathways involving NFAT and AP-1.

Nitric Oxide (NO)

Nitric oxide is a highly reactive free radical that plays a complex role in cellular signaling. Its cytotoxic effects are multifaceted and context-dependent:

-

Induction of Apoptosis: NO can trigger programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can lead to the activation of BAX and BAK proteins, members of the Bcl-2 family, which in turn promote the release of cytochrome c from the mitochondria and initiate the caspase cascade.[3]

-

Modulation of Apoptosis: Paradoxically, NO can also exhibit anti-apoptotic effects. This is often achieved through the S-nitrosylation of the active site cysteine of caspases, which inhibits their activity.[4] The decision between pro- and anti-apoptotic effects of NO is influenced by its concentration, the duration of exposure, and the specific cell type.

-

Necrosis: At high concentrations, NO can induce necrotic cell death, often as a result of ATP depletion due to the inhibition of mitochondrial respiration.[5]

Combined Effects of IPA and NO

The combined cytotoxic effects of IPA and NO are not well-documented in the literature. However, studies using ethanol as a proxy for IPA suggest potential interactions. For instance, acute ethanol exposure has been shown to enhance nitric oxide production in certain immune cells, leading to apoptosis.[1] Conversely, some research indicates that NO donors can have a protective effect against ethanol-induced oxidative stress in liver cells.[6] These findings suggest that the combined effect of IPA and NO could be synergistic, antagonistic, or additive depending on the cell type, concentrations, and experimental conditions. Further investigation is warranted to elucidate the specific nature of their combined cytotoxicity.

Quantitative Cytotoxicity Data

The following tables summarize the 50% inhibitory concentration (IC50) values for isopropanol and various nitric oxide donors in different cell lines, providing a quantitative measure of their cytotoxic potential.

Table 1: IC50 Values of Isopropanol (IPA) in Various Cell Lines

| Cell Line | Assay | Exposure Time | IC50 Value |

| Human Hepatocytes | MTT | 24 hours | 125 mM |

| Balb/3T3 | Not Specified | Not Specified | > 2.20% (v/v) |

| 293T | Not Specified | Not Specified | > 0.80% (v/v) |

Table 2: IC50 Values of Nitric Oxide (NO) Donors in Various Cell Lines

| NO Donor | Cell Line | Assay | Exposure Time | IC50 Value |

| Sodium Nitroprusside (SNP) | HepG2 | CCK-8 | 24 hours | ~1.25 mM |

| Sodium Nitroprusside (SNP) | Hep3B | CCK-8 | 24 hours | ~5 mM |

| S-nitroso-N-acetylpenicillamine (SNAP) | Not Specified | Not Specified | Not Specified | Not Specified |

| Diethylenetriamine/NO adduct (DETA/NO) | Mouse Embryonic Fibroblasts (MEFs) | LDH Release | 24 hours | ~200 µM |

Experimental Protocols

This section provides detailed methodologies for three key in vitro assays commonly used to assess cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound (IPA, NO donor, or a combination). Include untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage.

Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the extent of cell lysis.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

-

Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate.

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of a stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed with a detergent) and an untreated control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds as described previously.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

-

Data Analysis: Quantify the percentage of cells in each quadrant of the dot plot: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in IPA and NO cytotoxicity, as well as a general experimental workflow.

Isopropanol-Induced Inhibition of T-Cell Activation

Caption: IPA's immunosuppressive effect via inhibition of NFAT and AP-1 translocation.

Nitric Oxide-Induced Apoptosis: Intrinsic and Extrinsic Pathways

References

Methodological & Application

Application Notes and Protocols for Isopropyl Alcohol (IPA) and Nitric Oxide (NO) in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of Isopropyl Alcohol (IPA) for disinfection in cell culture and the application of Nitric Oxide (NO) donors in experimental cell culture settings.

Isopropyl Alcohol (IPA) in Cell Culture

Isopropyl alcohol is a widely used disinfectant in cell culture laboratories due to its effectiveness against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.[1] Its primary application is the sterilization of surfaces and equipment within the sterile working environment of a biological safety cabinet (BSC).

Mechanism of Action

IPA's antimicrobial properties stem from its ability to denature essential proteins and disrupt cellular membranes, leading to cell lysis and death.[2] A 70% solution of IPA in water is considered the most effective concentration for disinfection.[1][3] The presence of water is crucial as it slows down evaporation, thereby increasing the contact time with microorganisms, and facilitates the denaturation of proteins.[1][3] Higher concentrations of IPA (e.g., 90% or 100%) are less effective for disinfection because they cause rapid protein coagulation on the cell surface, which can prevent the alcohol from penetrating the cell and killing it.[1][4]

Application: Surface Disinfection in a Biological Safety Cabinet (BSC)

Proper disinfection of the BSC is critical to prevent contamination of cell cultures.

Protocol 1: Routine Disinfection of a Biological Safety Cabinet

-

Preparation: Before and after each use of the BSC, spray the work surface, interior walls, and the inner surface of the sash generously with a 70% IPA solution.[5][6]

-

Wiping: Wipe all sprayed surfaces with a sterile, lint-free wipe, starting from the back of the hood and moving towards the front in overlapping strokes.[5]

-

Contact Time: Ensure the surfaces remain wet with the 70% IPA solution for a minimum of 30-60 seconds to ensure effective disinfection.[7] Some sources recommend a longer contact time of up to 10 minutes for gold-standard disinfection, although 1-2 minutes is generally considered sufficient for routine lab work.[8][9]

-

Drying: Allow the surfaces to air dry completely before starting any cell culture work.[5]

-

Equipment Disinfection: All items to be placed inside the BSC, such as media bottles, pipette tip boxes, and cell culture flasks, must be thoroughly sprayed with 70% IPA and wiped down before being introduced into the sterile environment.[6][10]

Cytotoxicity of Isopropyl Alcohol

While essential for maintaining sterility, IPA is cytotoxic to mammalian cells. Therefore, it is crucial to ensure that all IPA has evaporated from surfaces and equipment before they come into contact with cell cultures. Accidental exposure of cell cultures to even small amounts of IPA can lead to decreased cell viability and altered experimental results. A study on Balb/3T3 and 293T cells showed that IPA exhibited significant cytotoxicity, with the concentration causing a 30% reduction in cell viability being relatively low.[11]

Table 1: Cytotoxicity of Isopropyl Alcohol on Mammalian Cell Lines

| Cell Line | Assay | IPA Concentration (v/v) | Exposure Time | Result | Reference |

| Balb/3T3 | CCK-8 | >0.2% | Not Specified | Significant decrease in cell viability | [11] |

| 293T | CCK-8 | >0.2% | Not Specified | Significant decrease in cell viability | [11] |

| Human Hepatocytes | MTT | IC50: 125-819 mM | 24 hours | Cytotoxic | [12] |

Protocol 2: Assessing IPA Cytotoxicity using Trypan Blue Exclusion Assay

This protocol determines the percentage of viable cells after exposure to IPA. Live cells with intact membranes will exclude the trypan blue dye, while dead cells will take it up and appear blue.[3][13][14]

-

Cell Preparation: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.

-

IPA Treatment: Prepare various dilutions of IPA in sterile phosphate-buffered saline (PBS) or serum-free media. Remove the culture medium from the cells and wash once with PBS. Add the IPA solutions to the respective wells and incubate for a specific period (e.g., 5, 15, 30 minutes).

-

Cell Harvesting: After incubation, remove the IPA solution and wash the cells twice with PBS. Detach the cells using trypsin-EDTA.

-

Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% trypan blue solution (1:1 ratio).[3]

-

Counting: Load 10 µL of the mixture into a hemocytometer and immediately count the number of live (unstained) and dead (blue) cells under a microscope.[3]

-

Calculation: Calculate the percentage of viable cells using the following formula: % Viable Cells = (Number of viable cells / Total number of cells) x 100.[3]

Protocol 3: Assessing IPA Cytotoxicity using MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[15][16][17]

-

Cell Plating: Seed cells in a 96-well plate at a suitable density and allow them to attach.

-

Treatment: Expose the cells to different concentrations of IPA for a defined period.

-

MTT Addition: After the treatment period, add MTT reagent to each well and incubate for 2-4 hours.[18] During this time, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals.[15][18]

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as isopropanol or DMSO, to dissolve the formazan crystals.[15][18]

-

Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 540-570 nm. The intensity of the color is proportional to the number of viable cells.[18]

Nitric Oxide (NO) in Cell Culture Experiments

Nitric oxide is a short-lived gaseous signaling molecule involved in a wide range of physiological and pathological processes.[19] Due to its transient nature, researchers utilize NO donors, which are compounds that release NO under specific conditions, to study its effects in cell culture.

Mechanism of Action and Signaling Pathway